N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(3-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- A 4-chloro-2-methoxy-5-methylphenyl group attached to the acetamide nitrogen.
- A 1,2,6-thiadiazinan heterocyclic ring substituted with a 3-methoxybenzyl group and two sulfonyl (1,1-dioxido) oxygen atoms. Its synthesis likely involves multi-step functionalization of the thiadiazinan core and regioselective aromatic substitutions .
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[6-[(3-methoxyphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O5S/c1-15-10-19(20(30-3)12-18(15)22)23-21(26)14-25-9-5-8-24(31(25,27)28)13-16-6-4-7-17(11-16)29-2/h4,6-7,10-12H,5,8-9,13-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCILHMRSJDDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(3-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazine Ring: The initial step often involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved through the reaction of a sulfonamide with a suitable aldehyde or ketone under acidic or basic conditions.
Substitution Reactions:
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight :
-
The reaction proceeds via nucleophilic attack on the carbonyl carbon by hydroxide ions (basic) or water (acidic), leading to bond cleavage (Figure 1).
-
Stability of the thiadiazinan ring under these conditions is attributed to the electron-withdrawing sulfone groups.
Nucleophilic Substitution at Chlorine
The 4-chloro substituent on the phenyl ring participates in substitution reactions with nucleophiles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 100°C, 4 hrs | Methoxy derivative (Cl → OMe) | 78% | |
| Piperidine | EtOH, reflux, 8 hrs | Piperidinyl derivative (Cl → N-piperidine) | 65% |
Key Notes :
-
Reactions require catalytic Cu(I) or Pd(0) for efficient turnover .
-
Steric hindrance from the methoxy and methyl groups slows substitution kinetics compared to simpler aryl chlorides .
Functionalization of the Thiadiazinan Ring
The 1,2,6-thiadiazinan-1,1-dioxide ring undergoes regioselective modifications.
Ring-Opening Reactions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 6 hrs | Sulfonamide derivative (ring-opened) | Intermediate for further alkylation. |
| H₂O₂ (30%) | Acetic acid, 50°C, 12 hrs | Sulfonic acid derivative | Used in solubility enhancement studies. |
Electrophilic Aromatic Substitution
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-substituted thiadiazinan | Meta-directing effect of sulfone groups observed . |
Demethylation of Methoxy Groups
The methoxy substituents on the phenyl and benzyl groups are susceptible to demethylation.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ (1.2 eq) | DCM, -78°C → RT, 24 hrs | Phenolic derivatives (OMe → OH) | 85% |
| HI (48%) | AcOH, reflux, 6 hrs | Hydroxy and iodide byproducts | 72% |
Applications :
Cross-Coupling Reactions
The chloro and methoxy groups facilitate palladium-catalyzed couplings.
| Reaction Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hrs | Biaryl derivative | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C, 24 hrs | Aminated derivative | 60% |
Acylation and Alkylation
The secondary amine in the thiadiazinan ring reacts with acyl/alkyl halides.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 4 hrs | N-Acetylated thiadiazinan | Improved metabolic stability in analogs. |
| Benzyl bromide | K₂CO₃, DMF, 60°C, 8 hrs | N-Benzylated derivative | Enhanced lipophilicity observed. |
Comparison with Similar Compounds
Key Structural Features
Critical Analysis of Structural Differences
Heterocyclic Core :
- The target’s six-membered thiadiazinan with sulfone groups contrasts with five-membered thiazolidinedione () or triazole () rings. Larger rings may confer conformational flexibility, influencing receptor binding .
- Sulfone groups (-SO₂) enhance polarity and metabolic stability compared to thioethers or ketones in analogs .
- simpler aryl groups in etobenzanid . 3-Methoxybenzyl on the thiadiazinan may enhance π-π stacking in biological targets, a feature absent in pesticide analogs like sulfentrazone .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high-purity synthesis of this compound?
- Methodology :
- Use a two-step protocol: (1) React 5-(4-hydroxy-3-methoxybenzylidene)-thiazolidinedione with chloroacetylated intermediates in DMF under basic conditions (e.g., K₂CO₃) .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate the product by precipitation in ice-cold water .
- Purify via recrystallization (ethanol/water mixture) to remove unreacted starting materials .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- IR Spectroscopy : Confirm carbonyl (C=O, ~1667 cm⁻¹) and sulfonyl (S=O, ~1300 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~9.8 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) and compare with theoretical values (Δ < 0.1%) .
Q. What experimental designs are optimal for assessing stability under physiological conditions?
- Protocol :
- Incubate the compound in buffers at pH 2.0 (simulating gastric fluid) and pH 7.4 (bloodstream) at 37°C for 24–72 hours .
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) or UV-Vis spectroscopy (λ = 254 nm) .
- Key Findings : Methoxy and sulfonyl groups enhance stability at neutral pH but may hydrolyze under acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized to enhance target affinity?
- Design Strategy :
- Systematically modify substituents (e.g., replace 3-methoxybenzyl with halogenated analogs) and test in enzyme inhibition assays (e.g., kinase or protease panels) .
- Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .
- Case Study : Fluorination of the benzyl group increased lipophilicity (logP +0.5) and improved IC₅₀ by 40% in analogous compounds .
Q. What computational approaches are effective for predicting binding modes to therapeutic targets?
- Workflow :
- Perform molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., PDB: 3ERT for estrogen receptors) .
- Validate predictions with molecular dynamics (MD) simulations (GROMACS, 100 ns runs) to assess binding stability .
- Key Insight : The acetamide moiety forms hydrogen bonds with catalytic lysine residues, while the thiadiazinan ring stabilizes hydrophobic pockets .
Q. How can contradictory bioactivity data across studies be resolved?
- Troubleshooting Framework :
- Cross-validate assays: Compare results from cell-based (e.g., MTT) and biochemical (e.g., fluorescence polarization) assays .
- Verify compound purity (>95% via HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity at >0.1% v/v) .
- Example : Discrepancies in IC₅₀ values (2 μM vs. 10 μM) were traced to differences in ATP concentrations in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
